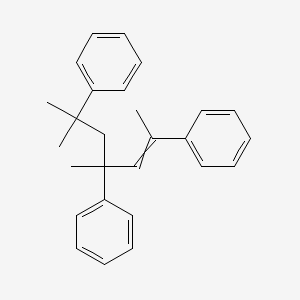
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C16H13ClF3N3O and a molecular weight of 355.7421296 . This compound is known for its unique structure, which includes a hydrazino group, a phenyl group, and a trifluoromethoxy group attached to a quinoline ring. It is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)phenylhydrazine with appropriate quinoline derivatives under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including the modulation of signaling pathways and the inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydrazino-2-phenylquinoline Hydrochloride
- 4-Hydrazino-7-trifluoromethoxyquinoline Hydrochloride
- 2-Phenyl-7-trifluoromethoxyquinoline Hydrochloride
Uniqueness
4-Hydrazino-2-phenyl-7-trifluoromethoxyquinoline Hydrochloride is unique due to the presence of both the hydrazino and trifluoromethoxy groups on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, which can improve its efficacy in various applications.
Propiedades
Fórmula molecular |
C16H13ClF3N3O |
|---|---|
Peso molecular |
355.74 g/mol |
Nombre IUPAC |
[2-phenyl-7-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C16H12F3N3O.ClH/c17-16(18,19)23-11-6-7-12-14(8-11)21-13(9-15(12)22-20)10-4-2-1-3-5-10;/h1-9H,20H2,(H,21,22);1H |
Clave InChI |
PABYBZHNXMTNCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


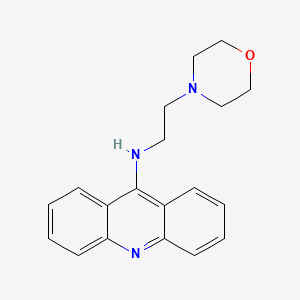
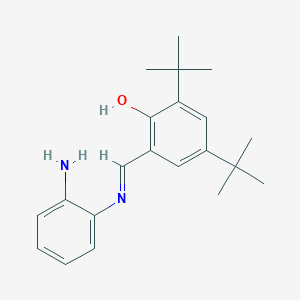
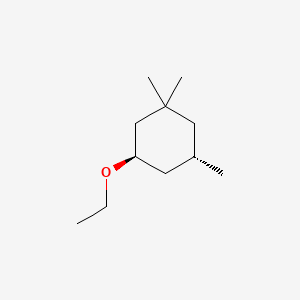
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
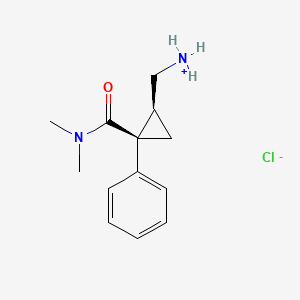
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
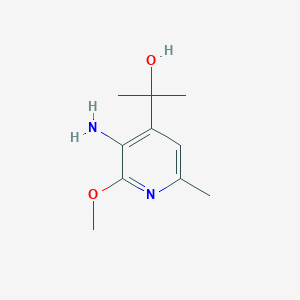
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
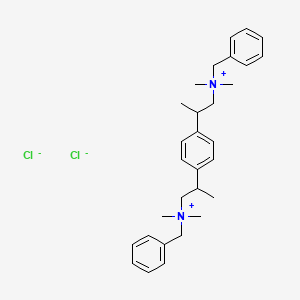
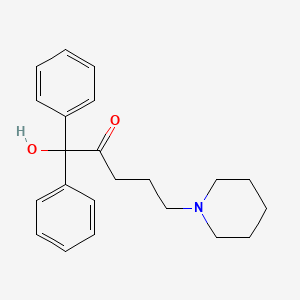
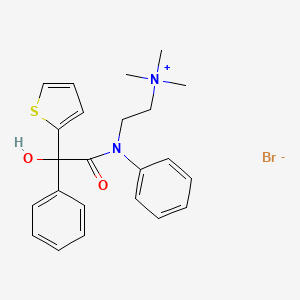
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
